molecular formula C21H28O6 B3029448 Augustifolin CAS No. 66548-01-4

Augustifolin

Cat. No. B3029448
CAS RN: 66548-01-4
M. Wt: 376.4 g/mol
InChI Key: OCIBRRBOOBNKJY-CQVBDWECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Augustifolin is a compound that can be found in the herbs of Rabdosia angustifolia . It is also associated with the Lavandula angustifolia, commonly known as English lavender . The lavender is an aromatic shrub that can grow up to 2m tall and is known for its versatility of uses .


Molecular Structure Analysis

This compound has a molecular formula of C21H28O6 and a molecular weight of 376.5 g/mol . The exact structure, including the absolute configurations, were determined by extensive spectroscopic analysis and quantum-chemical calculations .


Physical And Chemical Properties Analysis

This compound is described as a crystalline compound . It has a molecular weight of 376.5 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Chromatographic Analysis

  • Augustifolin has been identified in the analysis of lupin alkaloids using gas chromatography and gas chromatography-mass spectrometry, highlighting its importance in the study of plant alkaloid compositions (Priddis, 1983).

Role in Antioxidant Properties

  • Research on European hornbeam (Carpinus betulus L.) leaves, which contain this compound, indicates significant antioxidant and anticancer properties, demonstrating its potential as a medicinal raw material (Hofmann, Nebehaj, & Albert, 2016).

Pharmacological Significance

  • This compound is part of the Passiflora genus, known for its anxiolytic and sedative activities. This underscores its relevance in pharmacological research for treating CNS disorders (Farag et al., 2016).

Implications in Cancer Research

  • The presence of this compound in various natural sources, including the mushroom Albatrellus confluens, has been linked to the induction of apoptosis in cancer cells, presenting a significant area of investigation in oncology (Jin et al., 2007).

Spasmolytic and Antioxidant Activity

  • This compound, found in Arbutus unedo leaves, demonstrates spasmolytic properties and antioxidant activity, making it a subject of interest in the study of gastrointestinal treatments (Pavlović et al., 2011).

Anti-Inflammatory Effects

  • Luteolin, a flavonoid containing this compound, exhibits strong anti-inflammatory activity, which is being explored for its potential in developing anti-inflammatory drugs (Aziz, Kim, & Cho, 2018).

Neuropharmacological Research

  • Studies on the stems and leaves of Passiflora edulis, which include this compound, have shown neurite outgrowth enhancing activities, suggesting its importance in neuropharmacological research (Xu et al., 2013).

Safety and Hazards

The safety data sheet for Augustifolin suggests that it does not pose any specific physical, health, or environmental hazards . In case of exposure, it’s recommended to flush the affected area with plenty of water and seek medical attention .

properties

IUPAC Name

(1'S,3S,3aR,4R,6'S,7'R,7aR,9'S)-7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-11-12-7-13(22)14-20(10-27-18(24)21(14,8-12)16(11)23)6-4-5-19(2)9-26-17(25-3)15(19)20/h12-15,17,22H,1,4-10H2,2-3H3/t12-,13-,14+,15-,17+,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBRRBOOBNKJY-CQVBDWECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(OC2)OC)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@H](OC2)OC)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Augustifolin
Reactant of Route 2
Augustifolin
Reactant of Route 3
Augustifolin
Reactant of Route 4
Augustifolin
Reactant of Route 5
Augustifolin
Reactant of Route 6
Augustifolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.